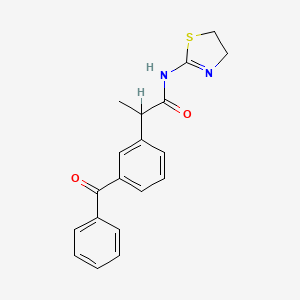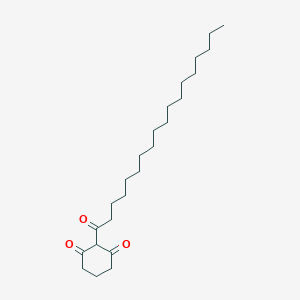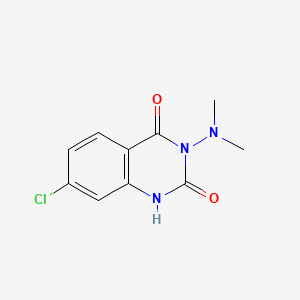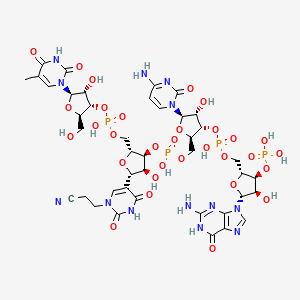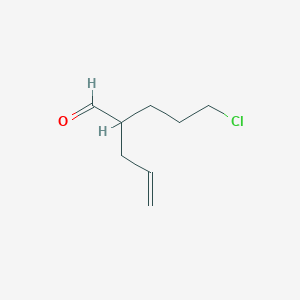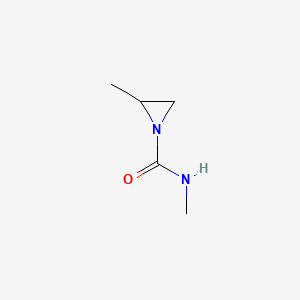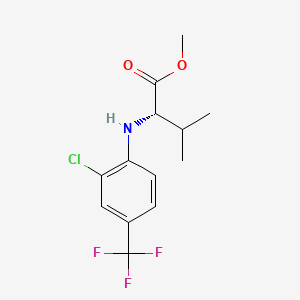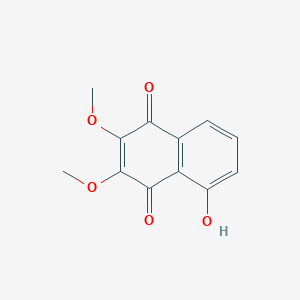
1,4-Naphthalenedione, 5-hydroxy-2,3-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Naphthalenedione, 5-hydroxy-2,3-dimethoxy- is a derivative of 1,4-naphthoquinone, a class of compounds known for their diverse biological activities. These compounds are characterized by the presence of two carbonyl groups at the 1,4-positions of the naphthalene ring. The addition of hydroxyl and methoxy groups enhances the compound’s chemical reactivity and biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-naphthoquinone derivatives, including 1,4-Naphthalenedione, 5-hydroxy-2,3-dimethoxy-, typically involves the oxidation of naphthalene derivatives. Common reagents used in these reactions include chromium trioxide, potassium permanganate, and nitric acid . The reaction conditions often require controlled temperatures and acidic or basic environments to facilitate the oxidation process.
Industrial Production Methods
Industrial production of 1,4-naphthoquinone derivatives involves large-scale oxidation processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality compounds .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Naphthalenedione, 5-hydroxy-2,3-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions include various substituted quinones and hydroquinones, which have significant biological and industrial applications .
Applications De Recherche Scientifique
1,4-Naphthalenedione, 5-hydroxy-2,3-dimethoxy- has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,4-Naphthalenedione, 5-hydroxy-2,3-dimethoxy- involves its redox-cycling properties. The compound can generate reactive oxygen species, such as superoxide anions and hydrogen peroxide, which induce oxidative stress in cells. This oxidative stress can lead to various cellular outcomes, including apoptosis, necrosis, and altered signal transduction pathways . The molecular targets include mitochondrial enzymes and other redox-sensitive proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethoxynaphthalene-1,4-dione: Another naphthoquinone derivative with similar redox-cycling properties.
5,8-Dihydroxy-1,4-naphthoquinone: Known for its strong biological activities, including anticancer and antimicrobial properties.
Uniqueness
1,4-Naphthalenedione, 5-hydroxy-2,3-dimethoxy- is unique due to its specific substitution pattern, which enhances its redox-cycling ability and biological activities. The presence of both hydroxyl and methoxy groups provides a balance between hydrophilicity and lipophilicity, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
77936-59-5 |
|---|---|
Formule moléculaire |
C12H10O5 |
Poids moléculaire |
234.20 g/mol |
Nom IUPAC |
5-hydroxy-2,3-dimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O5/c1-16-11-9(14)6-4-3-5-7(13)8(6)10(15)12(11)17-2/h3-5,13H,1-2H3 |
Clé InChI |
AVSMQYWZSLYNOD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=O)C2=C(C1=O)C=CC=C2O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


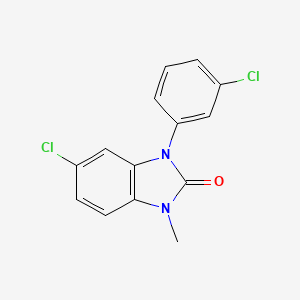
![(E)-N-[4-(Heptyloxy)phenyl]-1-(4-nitrophenyl)methanimine](/img/structure/B14442546.png)

